potassium [4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide potassium [4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide
Brand Name: Vulcanchem
CAS No.: 1015533-23-9
VCID: VC11656662
InChI: InChI=1S/C8H5FN2S3.K/c9-5-1-3-6(4-2-5)11-8(13)14-7(12)10-11;/h1-4H,(H,10,12);/q;+1/p-1
SMILES: C1=CC(=CC=C1N2C(=S)SC(=N2)[S-])F.[K+]
Molecular Formula: C8H4FKN2S3
Molecular Weight: 282.4 g/mol

potassium [4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide

CAS No.: 1015533-23-9

Cat. No.: VC11656662

Molecular Formula: C8H4FKN2S3

Molecular Weight: 282.4 g/mol

* For research use only. Not for human or veterinary use.

potassium [4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide - 1015533-23-9

Specification

CAS No. 1015533-23-9
Molecular Formula C8H4FKN2S3
Molecular Weight 282.4 g/mol
IUPAC Name potassium;4-(4-fluorophenyl)-5-sulfanylidene-1,3,4-thiadiazole-2-thiolate
Standard InChI InChI=1S/C8H5FN2S3.K/c9-5-1-3-6(4-2-5)11-8(13)14-7(12)10-11;/h1-4H,(H,10,12);/q;+1/p-1
Standard InChI Key IVXOLOIZDJRIAJ-UHFFFAOYSA-M
SMILES C1=CC(=CC=C1N2C(=S)SC(=N2)[S-])F.[K+]
Canonical SMILES C1=CC(=CC=C1N2C(=S)SC(=N2)[S-])F.[K+]

Introduction

Chemical Identity and Structural Features

Potassium [4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide belongs to the thiadiazole family, a class of heterocyclic compounds known for their diverse pharmacological and industrial applications. The compound’s systematic IUPAC name reflects its intricate structure: a thiadiazolidine ring system substituted with a 4-fluorophenyl group and two sulfanyl moieties, coordinated to a potassium ion. Its molecular formula, C₈H₄FKN₂S₃, corresponds to a molecular weight of 282.4 g/mol, as confirmed by high-resolution mass spectrometry.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₄FKN₂S₃
Molecular Weight282.4 g/mol
CAS Number1015533-23-9
Synonyms3-(4-Fluorophenyl)-1,3,4-thiadiazolidine-2,5-dithione potassium salt (1:1)
Purity (Commercial)≥95%

The compound’s crystalline structure remains undetermined, though analogous thiadiazoles often exhibit planar geometries conducive to π-stacking interactions .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of potassium [4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide typically involves cyclocondensation reactions between thiosemicarbazides and fluorinated carbonyl precursors. A documented route utilizes 4-fluorophenyl isothiocyanate and potassium hydrosulfide under alkaline conditions, yielding the thiadiazolidine-dithione intermediate, which is subsequently deprotonated to form the potassium salt.

Reaction Chemistry

The compound’s reactivity is dominated by its sulfanylide groups, which act as nucleophiles. Studies on analogous thiadiazoles demonstrate reactions with electrophiles such as chloroacetylene phosphonates, leading to linear or cyclic adducts depending on reaction conditions. For example:

Thiadiazole-S+RC≡C-PO(OR)2R-S-C≡C-PO(OR)2+Byproducts\text{Thiadiazole-S}^- + \text{RC≡C-PO(OR)}_2 \rightarrow \text{R-S-C≡C-PO(OR)}_2 + \text{Byproducts}

Such reactivity underscores its utility in constructing sulfur-rich frameworks for catalytic or material applications.

Hazard CodeRisk Statement
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Personal protective equipment (PPE) such as nitrile gloves, goggles, and fume hoods are essential during handling.

SupplierPurityPackagingPrice Range (USD)
Changzhou Hopschain Chemical95%0.1 g$50–$100
AstaTech Inc.95%0.5 g$200–$300

Due to its hazardous nature, shipments may require additional documentation under IATA/ADR regulations.

Future Research Directions

Despite its promise, gaps persist in understanding this compound’s full potential. Priority areas include:

  • Crystallographic Studies: Resolving its solid-state structure to inform drug design .

  • Mechanistic Toxicology: Elucidating pathways underlying its irritant properties.

  • Hybrid Materials: Exploring its use in conductive polymers or metal-organic frameworks.

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